molecular formula C6H4ClF2NO2S B13523998 2-Chloro-4,6-difluorobenzenesulfonamide

2-Chloro-4,6-difluorobenzenesulfonamide

Katalognummer: B13523998
Molekulargewicht: 227.62 g/mol
InChI-Schlüssel: XVZHCTWDLZHPQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-4,6-difluorobenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,6-difluorobenzene-1-sulfonamide typically involves the reaction of 2-chloro-4,6-difluorobenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction can be represented as follows:

2-chloro-4,6-difluorobenzenesulfonyl chloride+NH32-chloro-4,6-difluorobenzene-1-sulfonamide+HCl\text{2-chloro-4,6-difluorobenzenesulfonyl chloride} + \text{NH}_3 \rightarrow \text{2-chloro-4,6-difluorobenzene-1-sulfonamide} + \text{HCl} 2-chloro-4,6-difluorobenzenesulfonyl chloride+NH3​→2-chloro-4,6-difluorobenzene-1-sulfonamide+HCl

Industrial Production Methods

In an industrial setting, the production of 2-chloro-4,6-difluorobenzene-1-sulfonamide may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-4,6-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended aromatic systems.

Wissenschaftliche Forschungsanwendungen

2-chloro-4,6-difluorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-chloro-4,6-difluorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The chlorine and fluorine atoms may enhance binding affinity through hydrophobic interactions and halogen bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-difluorobenzenesulfonamide
  • 2,5-difluorobenzenesulfonamide
  • 2-chloro-1,4-difluorobenzene

Uniqueness

2-chloro-4,6-difluorobenzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both chlorine and fluorine atoms provides a distinct electronic environment, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H4ClF2NO2S

Molekulargewicht

227.62 g/mol

IUPAC-Name

2-chloro-4,6-difluorobenzenesulfonamide

InChI

InChI=1S/C6H4ClF2NO2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H,(H2,10,11,12)

InChI-Schlüssel

XVZHCTWDLZHPQD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)N)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.